![molecular formula C11H14N2O5 B2885898 2-{[(Tert-butoxy)carbonyl]amino}-4-hydroxypyridine-3-carboxylic acid CAS No. 2089277-08-5](/img/structure/B2885898.png)
2-{[(Tert-butoxy)carbonyl]amino}-4-hydroxypyridine-3-carboxylic acid
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Description
“2-{[(Tert-butoxy)carbonyl]amino}-4-hydroxypyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 2089277-08-5 . It has a molecular weight of 254.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-((tert-butoxycarbonyl)amino)-4-hydroxynicotinic acid . The InChI Code is 1S/C11H14N2O5/c1-11(2,3)18-10(17)13-8-7(9(15)16)6(14)4-5-12-8/h4-5H,1-3H3,(H,15,16)(H2,12,13,14,17) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 254.24 . It is a powder that is stored at room temperature .Scientific Research Applications
Peptide Synthesis
The compound serves as a precursor in the synthesis of peptides. Its tert-butoxycarbonyl (Boc) group is a common protecting group for amines in peptide synthesis. This allows for the selective formation of peptide bonds without unwanted side reactions, which is crucial in the production of complex peptides for therapeutic use .
Medicinal Chemistry
In medicinal chemistry, this compound is used to create intermediates for drug development. Its structure is pivotal in the synthesis of molecules with potential pharmacological activities, particularly in the development of novel anti-HIV drugs .
Chiral Separation Processes
This compound plays a role in chiral separation processes, which are essential for producing enantiomerically pure substances. Such processes are vital in the pharmaceutical industry, where the chirality of a drug can significantly affect its efficacy and safety .
Material Science
In material science, derivatives of this compound can be used to synthesize novel polymers with specific properties. These polymers can have applications ranging from biodegradable materials to high-performance plastics .
Bioconjugation
The compound’s reactive groups make it suitable for bioconjugation techniques. It can be used to attach biomolecules to various surfaces or to each other, which is useful in creating targeted drug delivery systems and diagnostic tools .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods to quantify or identify other substances. Its unique structure allows for precise calibration in analytical instruments .
Agricultural Chemistry
It can be utilized in the synthesis of agrochemicals. The compound’s chemical properties can be leveraged to create pesticides or herbicides with specific action mechanisms, contributing to more efficient crop protection strategies .
Green Chemistry
Lastly, in the field of green chemistry, this compound is involved in the development of environmentally friendly synthetic routes. Its use can minimize the generation of hazardous waste and improve the overall sustainability of chemical processes .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)18-10(17)13-8-7(9(15)16)6(14)4-5-12-8/h4-5H,1-3H3,(H,15,16)(H2,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSAPAPRHBSUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=O)C=CN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-4-hydroxypyridine-3-carboxylic acid |
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